molecular formula C23H28O7 B1209682 Sphaerophorin

Sphaerophorin

Cat. No. B1209682
M. Wt: 416.5 g/mol
InChI Key: LNAYIVMXSQCRRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sphaerophorin is a carbonyl compound.

Scientific Research Applications

UV Light and Nitric Oxide-Mediated DNA Damage Protection

  • Sphaerophorin in UV Light and Nitric Oxide-Mediated DNA Damage Protection : Sphaerophorin has been shown to have protective effects against plasmid DNA damage induced by UV light and nitric oxide. This suggests its potential use in reducing the risk of skin cancers like melanoma, where UV-A and UV-B rays contribute to gene mutations and immune suppression. It also demonstrates superoxide dismutase-like effects, indicating its capacity to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS) (Russo et al., 2008).

Cancer Cell Growth Inhibition

  • Sphaerophorin in Cancer Cell Growth Inhibition : Research has highlighted the growth inhibitory effects of sphaerophorin on human melanoma cells, inducing apoptotic cell death. This is associated with increased ROS generation and caspase-3 activity, confirming its potential as a natural compound for cancer therapy, specifically for skin cancer treatment (Russo et al., 2008).

Insecticide Resistance and Ecological Study

  • Sphaerophorin in Insecticide Resistance and Ecological Study : A study on the European hoverfly, Sphaerophoria rueppellii, highlighted the importance of genetic diversity and adaptations in beneficial predator species like hoverflies. Sphaerophorin's potential role in these ecological dynamics and its effects on insecticide resistance among beneficial insects, like pollinators, is a promising area for further research (Bailey et al., 2021).

Antibacterial Activity

  • Sphaerophorin in Antibacterial Activity : Sphaerophorin has demonstrated antibacterial activities against methicillin-resistant strains of Staphylococcus, indicating its potential as a template for developing new antimicrobial agents. This could be particularly significant in the fight against antibiotic-resistant bacteria (Celenza et al., 2013).

properties

Product Name

Sphaerophorin

Molecular Formula

C23H28O7

Molecular Weight

416.5 g/mol

IUPAC Name

2-heptyl-6-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxybenzoic acid

InChI

InChI=1S/C23H28O7/c1-4-5-6-7-8-9-15-11-17(13-19(25)21(15)22(26)27)30-23(28)20-14(2)10-16(29-3)12-18(20)24/h10-13,24-25H,4-9H2,1-3H3,(H,26,27)

InChI Key

LNAYIVMXSQCRRC-UHFFFAOYSA-N

SMILES

CCCCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C=C(C=C2C)OC)O)O)C(=O)O

Canonical SMILES

CCCCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C=C(C=C2C)OC)O)O)C(=O)O

synonyms

sphaerophorin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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